
3-(pyrrolidine-1-carbonyl)-1H-quinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(pyrrolidine-1-carbonyl)-1H-quinolin-2-one, also known as PPQ, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. PPQ has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
作用机制
3-(pyrrolidine-1-carbonyl)-1H-quinolin-2-one's mechanism of action is not fully understood, but it is thought to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. 3-(pyrrolidine-1-carbonyl)-1H-quinolin-2-one has also been found to have anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
3-(pyrrolidine-1-carbonyl)-1H-quinolin-2-one has been found to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 3-(pyrrolidine-1-carbonyl)-1H-quinolin-2-one has been found to have antioxidant and neuroprotective effects. 3-(pyrrolidine-1-carbonyl)-1H-quinolin-2-one has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One advantage of using 3-(pyrrolidine-1-carbonyl)-1H-quinolin-2-one in lab experiments is that it is a synthetic compound, which allows for precise control over its chemical properties. However, 3-(pyrrolidine-1-carbonyl)-1H-quinolin-2-one is also a relatively new compound, and more research is needed to fully understand its potential advantages and limitations in lab experiments.
未来方向
There are many potential future directions for research on 3-(pyrrolidine-1-carbonyl)-1H-quinolin-2-one. One area of research could focus on optimizing the synthesis method to improve the yield and purity of 3-(pyrrolidine-1-carbonyl)-1H-quinolin-2-one. Another area of research could focus on further elucidating 3-(pyrrolidine-1-carbonyl)-1H-quinolin-2-one's mechanism of action, which could lead to the development of more effective therapeutic agents. Additionally, research could focus on the potential use of 3-(pyrrolidine-1-carbonyl)-1H-quinolin-2-one in combination with other drugs or therapies to enhance its therapeutic effects.
合成方法
3-(pyrrolidine-1-carbonyl)-1H-quinolin-2-one can be synthesized using a variety of methods, including the Pictet-Spengler reaction and the Friedländer reaction. The Pictet-Spengler reaction involves the reaction of an aldehyde or ketone with an amine to form a cyclic imine, which can then be reduced to form 3-(pyrrolidine-1-carbonyl)-1H-quinolin-2-one. The Friedländer reaction involves the condensation of an aromatic aldehyde with an amine and a ketone to form a quinoline derivative, which can then be further modified to form 3-(pyrrolidine-1-carbonyl)-1H-quinolin-2-one.
科学研究应用
3-(pyrrolidine-1-carbonyl)-1H-quinolin-2-one has been studied for its potential as a therapeutic agent in a variety of applications. One area of research has focused on 3-(pyrrolidine-1-carbonyl)-1H-quinolin-2-one's potential as an anti-cancer agent. Studies have shown that 3-(pyrrolidine-1-carbonyl)-1H-quinolin-2-one can induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for further research in this area.
属性
IUPAC Name |
3-(pyrrolidine-1-carbonyl)-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-13-11(14(18)16-7-3-4-8-16)9-10-5-1-2-6-12(10)15-13/h1-2,5-6,9H,3-4,7-8H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNHXVNULUFAEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[4-[(3-Hydroxypiperidin-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7509775.png)
![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl(oxolan-2-yl)methanone](/img/structure/B7509778.png)

![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(2-methylcyclopropyl)methanone](/img/structure/B7509793.png)
![N-(cyclopropylmethyl)-5-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7509799.png)
![N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7509811.png)



